6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H3BrF4NO2S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzenesulfonamide core. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This process involves the formation of a new carbon-carbon bond through the reaction of an organoboron compound with a halide or pseudohalide .
Biochemical Pathways
The suzuki–miyaura coupling process, which this compound is likely involved in, plays a crucial role in various biochemical reactions, including carbon-carbon bond formations .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability depending on their chemical structure and the physiological conditions of the body .
Result of Action
The compound’s potential involvement in suzuki–miyaura coupling suggests it may play a role in the formation of new carbon-carbon bonds, which are crucial for various biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-(trifluoromethyl)benzenesulfonamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfinamides.
Scientific Research Applications
6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide is used in various scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules via coupling reactions.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Comparison with Similar Compounds
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 2-Fluoro-3-(trifluoromethyl)benzenesulfonamide
- 6-Bromo-3-(trifluoromethyl)benzenesulfonamide
Uniqueness: 6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
6-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4NO2S/c8-4-2-1-3(7(10,11)12)5(9)6(4)16(13,14)15/h1-2H,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHWOOSVKRUCOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)S(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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